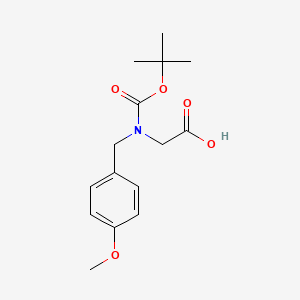

N-Boc-4-methoxybenzyl-glycine

Description

BenchChem offers high-quality N-Boc-4-methoxybenzyl-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-4-methoxybenzyl-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(10-13(17)18)9-11-5-7-12(20-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVZOHKOQOZYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"N-Boc-4-methoxybenzyl-glycine" physicochemical properties

An In-depth Technical Guide to N-Protected Glycine Derivatives: Physicochemical Properties and Applications of N-Boc and N-(4-Methoxybenzyl) Glycine

Introduction

In the landscape of peptide synthesis and drug development, the strategic use of protecting groups is a cornerstone of success.[1] These chemical moieties allow for the temporary masking of reactive functional groups, enabling precise control over complex, multi-step synthetic pathways.[2][3] Glycine, the simplest amino acid, is a fundamental building block, yet its reactivity necessitates protection to ensure desired outcomes in peptide assembly.

The term "N-Boc-4-methoxybenzyl-glycine" suggests a glycine derivative featuring two of the most influential protecting groups in modern organic chemistry: the tert-butoxycarbonyl (Boc) group and the 4-methoxybenzyl (PMB or Mob) group. While a single molecule bearing both of these on the nitrogen is uncommon, the query points to a critical area of interest for researchers: the use of N-Boc-glycine and N-(4-methoxybenzyl)-glycine as distinct, powerful reagents.

This technical guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the physicochemical properties, synthesis, and application of these two vital glycine derivatives. We will dissect the causality behind experimental choices and provide the field-proven insights necessary for their effective use in research and development.

Part 1: The Chemistry of N-Protection in Glycine

The selection of a protecting group is dictated by its stability under various reaction conditions and the ease and selectivity of its removal. The Boc and PMB groups offer distinct advantages and are often used in orthogonal strategies, where one can be removed without affecting the other.[2]

The Tert-Butoxycarbonyl (Boc) Group: An Acid-Labile Workhorse

First introduced in the 1950s, the Boc group revolutionized peptide synthesis.[1] It is a urethane-type protecting group prized for its stability to a wide range of non-acidic conditions, including bases and nucleophiles, yet it is readily cleaved under mild acidic conditions.[1][4]

-

Protection Mechanism: The Boc group is typically introduced by reacting glycine with di-tert-butyl dicarbonate, (Boc)₂O, in the presence of a base.[3]

-

Deprotection Rationale: The lability of the Boc group in acid is due to the formation of a highly stable tert-butyl carbocation. Treatment with acids like trifluoroacetic acid (TFA) causes the group to decompose into isobutene and carbon dioxide, liberating the free amine.[3][4]

The 4-Methoxybenzyl (PMB/Mob) Group: A Versatile and Orthogonal Shield

The PMB group is another cornerstone of protecting group chemistry, applicable to alcohols, phenols, and amines.[5] Its stability profile and unique deprotection pathways make it an excellent orthogonal partner to other protecting groups.

-

Key Attributes: The electron-donating methoxy group on the phenyl ring is central to the PMB group's reactivity.[2] It enhances its stability under certain conditions but also makes it susceptible to specific cleavage methods.

-

Deprotection Versatility: Unlike the strictly acid-labile Boc group, the PMB group can be removed under various conditions. While it can be cleaved by strong acids like TFA[6], its most significant advantage is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2] This allows for selective deprotection in the presence of acid-sensitive groups.

Caption: General workflow for Boc protection and deprotection in peptide synthesis.

Part 2: Core Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is essential for optimizing reaction conditions, purification, and storage.

N-Boc-Glycine

This compound is a staple in solid-phase peptide synthesis (SPPS).[][8] It is a crystalline solid, which facilitates handling and accurate measurement.[4]

| Property | Value | Source(s) |

| CAS Number | 4530-20-5 | [9][10] |

| Molecular Formula | C₇H₁₃NO₄ | [9][10] |

| Molecular Weight | 175.18 g/mol | [9][10] |

| Appearance | White to off-white powder/crystals | [9][11] |

| Melting Point | 86-89 °C | [9][10] |

| Solubility | Soluble in water, methanol, ethyl acetate, and dichloromethane (MDC). | [9][11] |

N-(4-Methoxybenzyl)glycine

This N-substituted glycine derivative is a key building block for peptoids—peptide mimics with enhanced proteolytic stability.[12]

| Property | Value | Source(s) |

| CAS Number | 20839-78-5 | [13][14] |

| Molecular Formula | C₁₀H₁₃NO₃ | [13][14] |

| Molecular Weight | 195.21 g/mol | [13][14] |

| Appearance | White to off-white crystalline solid | [13] |

| Estimated Boiling Point | ~357 °C | [13] |

| Solubility | Moderate to high solubility in water; excellent in polar protic solvents (e.g., ethanol, methanol). | [13] |

Part 3: Experimental Protocols & Characterization

The integrity of any synthesis relies on robust, self-validating protocols for both creation and characterization of the target compound.

Protocol: Synthesis of N-(4-Methoxybenzyl)glycine via Reductive Amination

Reductive amination is an efficient method for forming N-substituted amino acids. This protocol involves the in-situ formation and reduction of an imine from glycine and 4-methoxybenzaldehyde.[13]

Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice because it is selective for the protonated imine intermediate over the starting aldehyde, which prevents the undesired reduction of 4-methoxybenzaldehyde to 4-methoxybenzyl alcohol and maximizes product yield.[13]

Step-by-Step Methodology:

-

Suspension: Suspend glycine (1.0 eq) in methanol.

-

Aldehyde Addition: Add 4-methoxybenzaldehyde (1.0 eq) to the glycine suspension.

-

Cooling: Cool the reaction mixture in an ice-water bath to manage any potential exotherm.

-

Reduction: Add sodium cyanoborohydride (1.2 eq) portion-wise to the cooled mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Work-up: Remove the methanol under reduced pressure. Dissolve the resulting residue in water.

-

Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like an ethanol/water mixture to obtain the pure product.[15]

Workflow for Compound Characterization

Confirming the identity and purity of the synthesized compound is a critical final step. A multi-pronged approach using spectroscopic and physical methods is required.

Caption: A standard workflow for the purification and characterization of a synthesized compound.

Spectroscopic Analysis: Interpreting the Data

-

¹H NMR Spectroscopy: For N-(4-methoxybenzoyl)glycine, the proton NMR spectrum is expected to show distinct signals confirming the structure: aromatic protons (doublets around δ 6.9-7.9 ppm), a singlet for the methylene protons of the glycine backbone, a sharp singlet for the methoxy protons (~δ 3.8 ppm), and an amide proton signal.[16]

-

¹³C NMR Spectroscopy: The carbon spectrum will corroborate the structure with signals for the carbonyl carbons, aromatic carbons (with one shielded by the methoxy group), the methylene carbon, and the methoxy carbon.[16]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For N-(4-methoxybenzyl)glycine, the expected molecular ion peak would correspond to its molecular weight of 195.21 g/mol .[13][14]

Part 4: Applications in Advanced Synthesis

The unique properties of N-Boc-glycine and N-(4-methoxybenzyl)-glycine make them indispensable in several areas of research.

-

Solid-Phase Peptide Synthesis (SPPS): N-Boc-glycine is a cornerstone of the Boc/Bn strategy for SPPS.[4] Its use is straightforward and well-established for incorporating glycine residues into a growing peptide chain.

-

Peptoid Synthesis: N-(4-methoxybenzyl)glycine and similar N-substituted glycines are the fundamental monomers used in the "submonomer" method of peptoid synthesis.[12] Peptoids are of high interest in drug discovery due to their enhanced stability against proteolytic degradation compared to natural peptides.[12]

-

Mitigation of Side Reactions: In SPPS, unprotected glycine residues can sometimes lead to the formation of diketopiperazines, a common side reaction.[12] Using a protected glycine derivative like N-(4-methoxybenzyl)glycine can prevent this by keeping the nitrogen shielded until the final cleavage step, often resulting in a cleaner crude product.[12]

-

Improving Solubility: The presence of bulky protecting groups like the PMB group can disrupt inter-chain hydrogen bonding during SPPS.[12] This can improve the solvation of the growing chain on the solid support and reduce aggregation, a significant challenge in the synthesis of long or hydrophobic peptides.[12]

Conclusion

N-Boc-glycine and N-(4-methoxybenzyl)-glycine are more than just protected amino acids; they are enabling tools for chemical innovation. Their distinct physicochemical properties, governed by the acid-labile Boc group and the versatile PMB group, provide researchers with the flexibility and control needed to construct complex peptides, peptoids, and other novel molecules. A deep understanding of their synthesis, characterization, and the chemical principles behind their application is paramount for any scientist or professional working at the forefront of drug discovery and materials science.

References

- BenchChem. (n.d.). Application Notes: The Role of 4-Methoxybenzoic Acid Derivatives in Protecting Group Chemistry.

- BOC Sciences. (n.d.). BOC-Amino Acids.

- BenchChem. (n.d.). The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids.

- Smolecule. (2023, August 16). N-(4-Methoxybenzyl)glycine.

- BenchChem. (n.d.). A Comparative Guide to the Synthesis of N-(4-methoxybenzoyl)glycine for Researchers and Drug Development Professionals.

- Vinod, T. K., & Garai, S. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. ACS Publications.

- Taylor & Francis Online. (2006, September 23). 4-Methoxybenzyl (PMB), A Versatile Protecting Group for the Regiospecific Lithiation and Functionalization of Pyrazoles. Synthetic Communications, 25(5).

- Universität Wien. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. Heterocycles, 63(11), 2537-2555.

- BenchChem. (n.d.). Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol.

- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.

- BenchChem. (n.d.). A Comparative Guide to the Characterization of N-(4-methoxybenzoyl)glycine.

- Jenny, K. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209. PubMed.

- BenchChem. (2025, December). Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine.

- PubChem. (n.d.). N-(4-Methoxybenzyl)glycine (CID 302090). National Center for Biotechnology Information.

- CymitQuimica. (n.d.). N-(4-methoxybenzyl)glycine.

- Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. ACS Publications.

- Vector Labs. (n.d.). Boc Protected Amino Acids.

- The Royal Society of Chemistry. (n.d.). Experimental Procedures.

- Chemchart. (n.d.). N-(4-Methoxybenzyl)glycine (20839-78-5).

- BenchChem. (n.d.). Applications of N-(4-methoxybenzoyl)glycine in Peptide Synthesis: Application Notes and Protocols.

- RVR LABS. (n.d.). N-Boc-Glycine, CAS NO 4530-20-5.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Biological Magnetic Resonance Bank. (n.d.). bmse000977 Glycine.

- Tongsheng Amino Acid. (n.d.). Manufacturing Companies for China N-Boc-Glycine N′ -Methoxy-N′ -Methylamide CAS No. 198904-86-8.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine.

- Calí, P., & Begtrup, M. (2002). Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Synthesis, 2002(01), 63-64. Organic Chemistry Portal.

- Automated Topology Builder. (n.d.). n-boc-glycine | C7H13NO4 | MD Topology | NMR | X-Ray.

- NIST. (n.d.). Glycine, N-(2-methoxybenzoyl)-, methyl ester. NIST Mass Spectrometry Data Center.

- ChemicalBook. (2026, January 13). BOC-Glycine | 4530-20-5.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. genscript.com [genscript.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 8. vectorlabs.com [vectorlabs.com]

- 9. rvrlabs.com [rvrlabs.com]

- 10. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 11. High Quality Manufacturing Companies for China N-Boc-Glycine Nâ² -Methoxy-Nâ² -Methylamide CAS No. 198904-86-8 Manufacturer and Supplier | Tongsheng Amino Acid [sctsgroup.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 14. N-(4-Methoxybenzyl)glycine | C10H13NO3 | CID 302090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of N-Boc-4-methoxybenzyl-glycine in Organic Solvents

Introduction

N-Boc-4-methoxybenzyl-glycine is a pivotal building block in the realm of modern peptide and peptoid synthesis.[1] Its utility is largely dictated by its solubility characteristics in various organic solvents, which directly influences reaction kinetics, purification efficiency, and overall yield. This guide provides a comprehensive analysis of the solubility profile of N-Boc-4-methoxybenzyl-glycine, offering both qualitative insights and a framework for quantitative determination. We will delve into the molecular factors governing its solubility, present available data, and provide detailed protocols for researchers to ascertain solubility in their own laboratory settings.

The structure of N-Boc-4-methoxybenzyl-glycine, featuring a bulky tert-butoxycarbonyl (Boc) protecting group, a 4-methoxybenzyl (Mob) group, and a glycine backbone, results in a molecule with distinct polar and non-polar regions.[2] This amphiphilic nature is central to its solubility behavior.

Molecular Architecture and its Influence on Solubility

The solubility of N-Boc-4-methoxybenzyl-glycine is a direct consequence of its molecular structure. The key functional groups and their contributions are outlined below:

-

N-Boc (tert-butoxycarbonyl) Group: This bulky, lipophilic group significantly contributes to the molecule's solubility in non-polar and moderately polar aprotic solvents.

-

4-Methoxybenzyl (Mob) Group: The aromatic ring of the Mob group also enhances solubility in aprotic and aromatic solvents. The methoxy substituent introduces some polarity.

-

Glycine Backbone: The carboxylic acid moiety of the glycine unit is a key site for hydrogen bonding, promoting solubility in polar protic solvents.

The interplay of these groups dictates the overall solubility profile. The molecule's ability to act as both a hydrogen bond donor (from the carboxylic acid) and acceptor (at the carbonyl and ether oxygens) is crucial for its interaction with various solvent types.

Qualitative Solubility Profile

Excellent Solubility:

-

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are expected to be excellent solvents for N-Boc-4-methoxybenzyl-glycine.[2][3] These solvents can effectively solvate both the polar and non-polar regions of the molecule. DMF, in particular, is a common solvent for peptide synthesis, a primary application of this compound.[4]

-

Polar Protic Solvents: Ethanol and methanol are also anticipated to be good solvents due to their ability to form hydrogen bonds with the carboxylic acid group.[2][3]

Moderate to Good Solubility:

-

Acetone: This polar aprotic solvent is also expected to be a suitable solvent.[3]

Limited Solubility:

-

Non-Polar Solvents: Solvents such as hexanes and petroleum ether are unlikely to be effective solvents due to the significant polarity introduced by the carboxylic acid and other heteroatoms.

-

Water: While the carboxylic acid group can interact with water, the large non-polar domains of the Boc and Mob groups are expected to result in low water solubility.[5] However, the solubility in aqueous systems can be significantly influenced by pH.[6]

Quantitative Solubility Data

Precise quantitative solubility data for N-Boc-4-methoxybenzyl-glycine is not widely published. However, for context, the solubility of the parent amino acid, glycine, has been extensively studied. For example, the solubility of glycine in water increases with temperature.[7][8] The addition of organic solvents like methanol to aqueous solutions generally decreases the solubility of glycine.[8]

To provide a practical framework, the following table presents a summary of expected solubility and serves as a guide for solvent selection in experimental work.

| Solvent Class | Representative Solvents | Expected Solubility of N-Boc-4-methoxybenzyl-glycine | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | High | Effective solvation of both polar and non-polar moieties.[2][3] |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the carboxylic acid group.[2][3] |

| Aromatic | Toluene, Benzene | Moderate | Interaction with the 4-methoxybenzyl group. |

| Ethers | Diethyl ether, Dioxane | Moderate to Low | Limited polarity to effectively solvate the carboxylic acid. |

| Hydrocarbons | Hexanes, Pentane | Very Low | Insufficient polarity to overcome the intermolecular forces of the solute. |

| Aqueous | Water | Low (at neutral pH) | Large non-polar groups limit hydration. Solubility is pH-dependent.[6] |

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[9][10]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[9] The concentration of the dissolved compound in the saturated solution is then determined analytically.

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh an excess amount of N-Boc-4-methoxybenzyl-glycine into a series of vials. The excess should be sufficient to ensure a saturated solution with undissolved solid remaining.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath, typically set at 25 °C or another temperature of interest.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE).[11]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of N-Boc-4-methoxybenzyl-glycine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions made. The solubility is typically expressed in mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for solubility determination via the shake-flask method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of N-Boc-4-methoxybenzyl-glycine:

-

Temperature: For most solid solutes, solubility in organic solvents increases with temperature.[8] This is an important consideration for processes like recrystallization.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solvent and the solute generally leads to higher solubility.

-

pH (in aqueous or protic systems): In the presence of a base, the carboxylic acid of N-Boc-4-methoxybenzyl-glycine will be deprotonated to form a carboxylate salt. This salt form is expected to have significantly higher solubility in polar solvents, including water.[6] Conversely, in a highly acidic environment, the molecule remains in its neutral form.

-

Presence of Co-solvents: The use of mixed solvent systems can be a powerful tool to modulate solubility. For instance, adding a small amount of a polar solvent like methanol to a less polar solvent like dichloromethane can enhance the solubility of polar compounds.

Conclusion

A thorough understanding of the solubility of N-Boc-4-methoxybenzyl-glycine is paramount for its effective use in research and development, particularly in the field of peptide synthesis. While quantitative data remains sparse in the public domain, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. For applications requiring precise solubility values, the detailed experimental protocol for the shake-flask method presented in this guide offers a reliable and validated approach. By considering the interplay of molecular structure, solvent properties, and experimental conditions, researchers can effectively harness the synthetic potential of this important building block.

References

-

National Center for Biotechnology Information. (n.d.). N-(4-Methoxybenzyl)glycine. PubChem. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

Chemchart. (n.d.). N-(4-Methoxybenzyl)glycine (20839-78-5). Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (n.d.). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.. Retrieved from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

Open Access Pub. (2024, April 30). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

-

ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, February 3). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. Retrieved from [Link]

-

Physical Chemistry Research. (2024, August 12). Solubility Properties of Glycine in Aqueous NH4Cl and (NH4)2SO4 Solutions from T = 288.15 K to 308.15 K. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. researchgate.net [researchgate.net]

- 8. RSC - Page load error [pubs.rsc.org]

- 9. scielo.br [scielo.br]

- 10. raytor.com [raytor.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

"N-Boc-4-methoxybenzyl-glycine" molecular weight and formula

An In-depth Technical Guide to N-Protected Glycine Derivatives: Spotlight on Boc and 4-Methoxybenzyl Moieties

Introduction

This guide addresses the chemistry and application of N-protected glycine derivatives, pivotal reagents for researchers, scientists, and professionals in drug development and peptide synthesis. The query "N-Boc-4-methoxybenzyl-glycine" suggests a glycine molecule where the nitrogen atom is simultaneously protected by both a tert-butoxycarbonyl (Boc) group and a 4-methoxybenzyl group. While theoretically plausible, this specific doubly-substituted compound is not a standard, commercially available reagent. It is more probable that the query relates to the strategic and distinct uses of two common N-protected glycine derivatives: N-Boc-glycine and N-(4-methoxybenzyl)glycine .

This document, therefore, serves as a comprehensive technical resource on these crucial building blocks. We will dissect their chemical properties, explore the rationale behind their use, provide detailed experimental protocols, and offer insights into their application, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).

Part 1: Core Chemical Data and Nomenclature

In peptide synthesis, precise nomenclature is critical. The protecting groups attached to the alpha-amino group of an amino acid are key to controlling the step-wise assembly of a peptide chain. The table below summarizes the core data for the primary compounds relevant to this discussion.

| Compound Name | Common Abbreviation(s) | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |

| N-(tert-Butoxycarbonyl)glycine | Boc-Gly-OH, N-Boc-glycine |  | C₇H₁₃NO₄ | 175.18[1][2][3] |

| N-(4-Methoxybenzyl)glycine | H-Gly(PMB)-OH |  | C₁₀H₁₃NO₃ | 195.21 |

| N-(4-Methoxybenzoyl)glycine | Anisuric Acid |  | C₁₀H₁₁NO₄ | 209.20[4] |

| Hypothetical Compound: N-Boc-N-(4-methoxybenzyl)glycine | Boc-Gly(PMB)-OH |  | C₁₅H₂₁NO₅ | 295.33 |

Note: N-(4-Methoxybenzoyl)glycine is included for clarification, as it is structurally related and sometimes mistaken for its benzyl counterpart.

Part 2: The Strategic Role of N-α-Protecting Groups

The fundamental principle of peptide synthesis is the formation of a specific amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. To prevent uncontrolled self-polymerization, the amino group of the incoming amino acid must be temporarily masked with a protecting group.[5] The choice of protecting group dictates the overall synthesis strategy.

Caption: General structure of an N-α-protected amino acid.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of the "Boc/Bzl" protection strategy in SPPS.[5] Its widespread use is due to its stability under a range of conditions and its clean, quantitative removal with moderately strong acids.

-

Mechanism of Protection: The Boc group is installed on the nitrogen atom, forming a carbamate linkage. This effectively reduces the nucleophilicity of the nitrogen, preventing it from participating in unwanted coupling reactions.

-

Causality of Deprotection: The key to the Boc group's utility is its acid lability. It is readily cleaved by treatment with acids like trifluoroacetic acid (TFA), typically in a dichloromethane (DCM) solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the tetrahedral intermediate to release a stable tert-butyl cation, which is scavenged, and the free amine, with the loss of carbon dioxide. This selective removal leaves acid-stable side-chain protecting groups (like benzyl ethers) and the peptide-resin linkage intact.[5]

The 4-Methoxybenzyl (PMB or Mob) Group

While less common than Boc or Fmoc for N-α-protection in standard SPPS, the 4-methoxybenzyl group serves specialized roles. It is primarily used for the protection of side-chain functionalities (e.g., on Cys, His) or for the synthesis of N-substituted glycine oligomers known as peptoids.[6]

-

Properties: Like the Boc group, the PMB group is acid-labile. The electron-donating methoxy group on the phenyl ring increases its acid sensitivity compared to an unsubstituted benzyl group, allowing for its removal under specific acidic conditions, often with strong acids like HF or TFMSA, similar to the final cleavage step in Boc-SPPS.

-

Specialized Applications: In peptoid synthesis, N-substituted glycines are essential building blocks. Using a pre-formed monomer like N-(4-methoxybenzyl)glycine allows for the incorporation of specific side chains directly into the peptide-like backbone.[6]

Part 3: Experimental Protocols and Workflows

A self-validating protocol is one where the steps are logical and the outcomes are verifiable. Below are foundational procedures for the synthesis and application of N-protected glycines.

Protocol 1: Synthesis of N-Boc-glycine

This protocol describes the standard procedure for protecting the amino group of glycine using di-tert-butyl dicarbonate ((Boc)₂O).[7]

Materials:

-

Glycine

-

Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane or THF

-

Water

-

Ethyl Acetate

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolution: Dissolve glycine (1.0 eq) in an aqueous solution of NaHCO₃ (2.0 eq) or 1M NaOH to achieve a pH > 10. Stir until fully dissolved and cool the solution in an ice bath.

-

Boc Anhydride Addition: In a separate flask, dissolve (Boc)₂O (1.1 eq) in dioxane or THF. Add this solution dropwise to the cold, stirring glycine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC.

-

Workup - Base Extraction: Once the reaction is complete, wash the mixture with a non-polar solvent like hexane to remove unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The product, N-Boc-glycine, will often precipitate as a white solid. If it oils out, proceed with extraction.

-

Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

-

Drying and Evaporation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the final product.

Protocol 2: Workflow for Boc-SPPS Cycle

This workflow outlines the incorporation of an N-Boc-glycine residue into a peptide chain on a solid support, such as Merrifield resin.

Caption: The four-step cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Methodology:

-

Resin Swelling: The peptide-resin is swollen in a suitable solvent (e.g., DCM) for 30 minutes.

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed by treating with 25-50% TFA in DCM for 20-30 minutes. The resin is then washed thoroughly with DCM.

-

Neutralization: The protonated N-terminus (trifluoroacetate salt) is neutralized to the free amine with a solution of 10% diisopropylethylamine (DIEA) in DCM. The resin is washed with DCM and then DMF.

-

Coupling: The N-Boc-glycine (3-4 eq) is pre-activated with a coupling agent (e.g., HBTU/DIEA or DIC/HOBt) in DMF and added to the resin. The reaction is allowed to proceed for 1-2 hours.

-

Washing: After coupling, the resin is washed thoroughly with DMF and DCM to remove excess reagents. A Kaiser test can be performed to confirm the completion of the coupling reaction.

-

Repeat Cycle: The cycle is repeated with the next protected amino acid until the desired peptide sequence is assembled.

Conclusion

While "N-Boc-4-methoxybenzyl-glycine" is not a conventional reagent, the individual components of its name represent two of the most important classes of protecting groups in modern synthetic chemistry. N-Boc-glycine is an indispensable workhorse in solid-phase peptide synthesis, valued for its robust nature and clean, acid-catalyzed deprotection. The 4-methoxybenzyl group offers a different set of properties, finding utility in the synthesis of specialized structures like peptoids. A deep understanding of the causality behind these protection/deprotection strategies is fundamental for any scientist engaged in the rational design and synthesis of peptides, peptidomimetics, and other complex organic molecules.

References

-

Perrier, S., et al. (2014). N‐Substituted Glycines with Functional Side‐Chains for Peptoid Synthesis. R Discovery. [Link]

-

AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Tian, H., et al. (2020). Unnatural α-Amino Acids Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Synfacts. [Link]

-

PubChem. (n.d.). N-(tert-butoxycarbonyl)glycine. National Center for Biotechnology Information. [Link]

-

Carl ROTH. (n.d.). Boc-Glycine. Retrieved from Carl ROTH website. [Link]

-

Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

Pharmaffiliates. (n.d.). N-Boc-glycine. [Link]

- Google Patents. (2015).

Sources

- 1. N-(tert-butoxycarbonyl)glycine | C7H13NO4 | CID 78288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Glycine, 5 g, CAS No. 4530-20-5 | tert-Butyl / Boc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

The Strategic Role of the 4-Methoxybenzyl Group in N-Boc-4-methoxybenzyl-glycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complexities of Chemical Synthesis with Protecting Groups

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the ability to selectively mask and unmask reactive functional groups is paramount. This is achieved through the use of "protecting groups," temporary modifications that prevent a specific functional group from reacting while chemical transformations are carried out elsewhere in the molecule.[1] The ideal protecting group is easily introduced, stable under a variety of reaction conditions, and can be removed cleanly and selectively without affecting other parts of the molecule.[1]

This guide focuses on the strategic importance of the 4-methoxybenzyl (PMB) group in the context of N-Boc-4-methoxybenzyl-glycine, a key building block in synthetic chemistry. We will delve into the unique chemical properties of the PMB group, its role in concert with the tert-butyloxycarbonyl (Boc) group, and its practical applications in the synthesis of complex molecules.

The Chemical Nature of the 4-Methoxybenzyl (PMB) Group

The 4-methoxybenzyl group, also known as the p-methoxybenzyl (PMB) group, is a derivative of the benzyl group with a methoxy substituent at the para position of the benzene ring. This seemingly small modification has profound effects on the group's chemical properties and reactivity. The methoxy group is electron-donating, which stabilizes the benzylic carbocation that forms during cleavage.[2][3] This enhanced stability makes the PMB group more labile (easier to remove) under acidic conditions compared to the unsubstituted benzyl group.[2]

The PMB group can be introduced onto nucleophilic functional groups, such as alcohols and amines, through reactions like the Williamson ether synthesis, typically using p-methoxybenzyl chloride (PMB-Cl) in the presence of a base.[2]

Caption: Workflow for the synthesis of N-(4-methoxybenzoyl)glycine.

Conclusion

The 4-methoxybenzyl group in N-Boc-4-methoxybenzyl-glycine is a versatile and strategically important protecting group in modern organic synthesis. Its unique electronic properties allow for its selective removal under conditions that are orthogonal to many other commonly used protecting groups, most notably the Boc group. This orthogonality is the key to its successful application in complex multi-step syntheses, particularly in the construction of peptides and peptidomimetics. A thorough understanding of the principles of PMB protection and deprotection empowers researchers to design more efficient and robust synthetic strategies for the development of novel therapeutics and research compounds.

References

- A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II)

- 4-Methoxybenzyloxymethyl Group, a Racemization-Resistant Protecting Group for Cysteine in Fmoc Solid Phase Peptide Synthesis | Organic Letters - ACS Public

- Temperature-Controlled Regioselectivity in the Reductive Cleavage of p-Methoxybenzylidene Acetals - PMC.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.

- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH.

- PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis.

- p-Methoxybenzyl (PMB)

- A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr -MeOH.

- Technical Support Center: Synthesis of N-(4-methoxybenzoyl)glycine - Benchchem.

- Synthesis of N-(4-methoxybenzoyl)

- Use of Fmoc-N-(2-hydroxy-4-methoxybenzyl)amino acids in peptide synthesis - PubMed.

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv

- Usage of Anisole in PMB deprotection using TFA?

- Orthogonal Protection Definition - Organic Chemistry Key... - Fiveable.

- An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine - Benchchem.

- Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide - Benchchem.

- VI Protecting Groups and Orthogonal Protection Str

- Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Deriv

- Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace - SciSpace.

- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI.

- Applications of N-(4-methoxybenzoyl)

- Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Facile removal of 4‐methoxybenzyl protecting group

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.

- Site-specific C-functionalization of free-(NH)

- Experimental Procedures - The Royal Society of Chemistry.

Sources

The Strategic Utility of N-Boc-4-methoxybenzyl-glycine in Advanced Peptide and Peptoid Synthesis

An In-Depth Technical Guide for Drug Development Professionals

As peptide therapeutics and complex biomimetics (such as peptoids) move toward more sterically demanding and aggregating sequences, the synthetic bottlenecks associated with inter-chain hydrogen bonding become increasingly detrimental. As a Senior Application Scientist, I frequently encounter protocols that suffer from sequence-dependent coupling failures. To circumvent this, the strategic use of backbone modification is paramount.

This whitepaper provides a comprehensive mechanistic analysis of N-Boc-4-methoxybenzyl-glycine (CAS: 1182025-02-0) , an essential building block that introduces a transient or permanent structural disruption to peptide aggregation, while offering robust orthogonality in complex total syntheses.

The Mechanistic Rationale: The "Why" Behind N-PMB Functionalization

During solid-phase peptide synthesis (SPPS), the growing peptide chain frequently folds into stable secondary structures, predominantly

N-Boc-4-methoxybenzyl-glycine (

-

The tert-butyloxycarbonyl (Boc) Group: Provides transient N-terminal protection. It is highly acid-labile and can be removed quickly using mild acidolysis (e.g., Trifluoroacetic acid).

-

The 4-methoxybenzyl (PMB) Group: Substituted directly onto the amide nitrogen, the PMB moiety acts as a steric shield. By replacing the amide proton, it permanently disables the hydrogen-bond donor capacity of that specific residue[2].

The electron-rich nature of the PMB aromatic ring is the exact reason it is chosen over standard benzyl groups: the methoxy group donates electron density into the ring, significantly lowering the oxidation potential and enabling specialized orthogonal cleavage via single-electron transfer (SET) mechanisms[3].

Causality workflow: How N-PMB substitution prevents β-sheet aggregation to ensure coupling.

Comparative Analysis of Amide Protecting Groups

Selecting the correct N-alkyl protecting group depends on the downstream deprotection conditions required by the synthesis. While Hmb and Dmb are frequently used in Fmoc-based SPPS, PMB is distinctly suited for Boc-chemistry or mixed solution-phase syntheses due to its specific stability profile[4].

| Protecting Group | Structure | Acidic Cleavage Conditions | Oxidative Cleavage | Primary Utility |

| PMB (4-Methoxybenzyl) | Monomethoxy | Very Strong Acid (TFMSA, HF) or refluxing TFA | Excellent (DDQ or CAN) | High orthogonality; Solution-phase & Boc SPPS. |

| Dmb (2,4-Dimethoxybenzyl) | Dimethoxy | Mild/Moderate Acid (TFA at RT) | Moderate (DDQ) | Fmoc SPPS backbone protection. |

| Hmb (2-Hydroxy-4-methoxybenzyl) | Phenolic | Strong Acid (TFA > 2h) | N/A | Fmoc SPPS; facilitates O-to-N acyl shift. |

| Benzyl (Bn) | Unsubstituted | HF or Hydrogenolysis (Pd/C) | Extremely Poor | Permanent side-chain proxy. |

Experimental Methodologies & Workflows

Protocol A: DIC/HOAt-Mediated Acylation of N-PMB-Glycine

Causality Note: Once N-Boc-N-PMB-Gly-OH is incorporated and the Boc group is removed, the resulting secondary amine is extremely sterically hindered. Standard carbodiimides (like DIC or DCC) alone will fail. You must use HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen at the 7-position of the HOAt pyridine ring acts through a neighboring-group effect, accelerating the acylation of the hindered secondary amine.

-

Activation: Dissolve 3.0 equivalents of the incoming N-Boc amino acid and 3.0 equivalents of HOAt in minimal anhydrous DMF. Add 3.0 equivalents of DIC (N,N'-Diisopropylcarbodiimide).

-

Pre-activation: Stir at room temperature for 5 minutes to form the highly reactive active ester.

-

Coupling: Add the activated mixture to the resin-bound (or solution-phase) N-PMB-glycine free amine.

-

Agitation and Monitoring: Stir for 2 to 4 hours. Monitor via the Chloranil test (the standard Kaiser test will yield a false negative because it does not reliably detect secondary amines).

-

Double Coupling (If necessary): If the Chloranil test remains positive, repeat steps 1-3 using HATU and DIPEA to forcefully drive the reaction to completion.

Protocol B: Orthogonal Deprotection Strategy

A significant advantage of N-Boc-4-methoxybenzyl-glycine is the ability to independently remove the transient N-terminal protection while leaving the backbone shield completely intact[5].

-

Boc Removal: Treat the substrate with 20% TFA in Dichloromethane (DCM) for 30 minutes. The N-Boc group is cleaved as gaseous isobutylene and

. The PMB group on the amide nitrogen remains strictly stable under these mild conditions at room temperature. -

Chain Elongation: Continue peptide elongation until the full sequence is synthesized.

-

PMB Removal (Oxidative Cleavage): To restore the native secondary amide backbone, treat the fully protected intermediate with 1.5 to 2.0 equivalents of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a mixture of

(18:1)[2][6]. The water is critical; it acts as the nucleophile to trap the intermediate benzylic cation, liberating the free amide and 4-methoxybenzaldehyde.

Orthogonal deprotection workflow isolating Boc and PMB cleavage steps.

Synthesis of Complex Alkaloids and Peptoids

Beyond standard SPPS, this derivative plays a cornerstone role in the total synthesis of complex molecules containing heavily functionalized nitrogen centers, such as the natural gliotoxin Aspirochlorine[4][7]. By pre-installing the PMB group on the glycine monomer, synthetic chemists avoid the poor regioselectivity associated with late-stage alkylation of multimeric peptide backbones.

Furthermore, in the expanding field of sequence-defined macromolecules, peptoids (poly-N-substituted glycines) inherently rely on modified glycine derivatives. Here, N-Boc-4-methoxybenzyl-glycine effectively serves as a pre-formed sub-monomer, enabling precise control over sequence architecture while utilizing the PMB moiety either as a surrogate aromatic side-chain or as a temporary spatial placeholder for post-synthetic ligation.

References

-

Protecting Groups - Lokey Lab Protocols. Wikidot. Available at:[Link]

-

Total Synthesis and Biosynthesis of the Paraherquamides: An Intriguing Story of the Biological Diels–Alder Construction. Pharmaceutical Society of Japan. Available at:[Link]

-

THE TOTAL SYNTHESIS OF (±)-ASPIROCHLORINE. Mountain Scholar. Available at:[Link]

-

Corey–Fuchs reaction enabled synthesis of natural products: a review. RSC Publishing. Available at:[Link]

-

Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at:[Link]

-

A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Available at:[Link]

Sources

- 1. CAS: 1182025-02-0 | CymitQuimica [cymitquimica.com]

- 2. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]

- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. api.mountainscholar.org [api.mountainscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. RSC - Page load error [pubs.rsc.org]

- 7. amsdottorato.unibo.it [amsdottorato.unibo.it]

A Strategic Guide to the Synthesis and Application of N-Boc-4-methoxybenzyl-glycine for the Construction of Novel Heterocyclic Scaffolds

Executive Summary

The relentless pursuit of novel molecular architectures in drug discovery places immense pressure on synthetic chemistry to deliver versatile and strategically functionalized building blocks. Heterocycles form the backbone of a vast number of pharmaceuticals, and the ability to precisely control their substitution is paramount. This technical guide introduces N-Boc-4-methoxybenzyl-glycine , a unique N,N-disubstituted amino acid, as a high-potential precursor for the synthesis of diverse heterocyclic systems. While not a common off-the-shelf reagent, its true value lies in the orthogonal nature of its N-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the oxidatively-cleavable 4-methoxybenzyl (PMB) group. This guide provides a proposed synthesis for the building block itself, details the strategic, selective deprotection protocols, and outlines several expert-devised pathways for its conversion into high-value heterocyclic cores such as substituted piperazinones, hydantoins, and 1,2,4-triazoles. We aim to provide researchers, medicinal chemists, and process development scientists with the foundational knowledge and practical protocols to leverage this versatile scaffold in their synthetic programs.

Part 1: The Building Block: Synthesis and Characterization

The strategic utility of any synthetic campaign begins with the robust and reliable preparation of its key starting materials. N-Boc-4-methoxybenzyl-glycine is an architecturally intriguing molecule, designed for sequential, regioselective chemistry.

Rationale and Design

The core innovation of using N-Boc-4-methoxybenzyl-glycine is the planned control over the glycine nitrogen.

-

The 4-Methoxybenzyl (PMB) Group: This group is stable to a wide range of non-oxidative conditions but can be selectively removed using oxidizing agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). Its presence also imparts increased lipophilicity, which can aid in solubility during synthesis.[1]

-

The tert-Butyloxycarbonyl (Boc) Group: As one of the most common protecting groups in organic synthesis, its lability under mild acidic conditions (e.g., trifluoroacetic acid, TFA) is well-established and orthogonal to the PMB group.[2]

This dual-protection scheme transforms a simple glycine molecule into a powerful linchpin, allowing for the sequential introduction of different substituents or the controlled participation of the nitrogen in cyclization reactions.

Proposed Synthesis of N-Boc-4-methoxybenzyl-glycine

The synthesis is logically approached in a two-step sequence starting from glycine. First, the nitrogen is alkylated with the PMB group, followed by the introduction of the Boc protecting group.

Sources

Methodological & Application

The Strategic Application of N-Boc-4-methoxybenzyl-glycine in Solid-Phase Peptide Synthesis

Abstract

This technical guide provides an in-depth exploration of N-Boc-4-methoxybenzyl-glycine, a specialized amino acid derivative, and its strategic implementation in solid-phase peptide synthesis (SPPS). We will delve into the causality behind its use, focusing on its role in the synthesis of N-substituted peptide analogues (peptoids) and as a critical tool for mitigating common side reactions associated with glycine incorporation. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for the effective coupling, deprotection, and cleavage of this reagent within a Boc-based SPPS workflow.

Introduction: The Rationale for N-Substitution in SPPS

Standard solid-phase peptide synthesis has revolutionized our ability to construct complex peptide chains. However, the inherent nature of the peptide backbone presents challenges, including susceptibility to proteolytic degradation and the propensity for glycine-containing sequences to undergo undesirable side reactions.[1] N-Boc-4-methoxybenzyl-glycine emerges as a key reagent to address these limitations.

The primary utility of this building block lies in two main areas:

-

Synthesis of Peptoids (N-substituted Glycine Oligomers): Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon.[2] This structural modification confers significant resistance to enzymatic degradation and can enhance cell permeability, making peptoids highly attractive for drug discovery.[3] N-Boc-4-methoxybenzyl-glycine serves as a foundational monomer for constructing these novel architectures.[2][3]

-

Prevention of Side Reactions: The unprotected secondary amine of a glycine residue can initiate side reactions, most notably the formation of diketopiperazines, particularly when it is one of the first two amino acids in a sequence.[3] By protecting the nitrogen with a 4-methoxybenzyl (Mob) group, this pathway is effectively blocked until the final cleavage step, leading to a cleaner crude product and potentially higher overall yield.[3]

The N-Boc protecting group allows for its integration into the well-established Boc/Bzl (tert-butyloxycarbonyl/benzyl) SPPS strategy. The Mob group on the nitrogen is stable to the moderately acidic conditions used for Boc removal (e.g., trifluoroacetic acid in dichloromethane) but is cleaved under the strong acidic conditions of the final deprotection/cleavage step.[4]

Chemical Properties and Strategic Considerations

A comprehensive understanding of the physicochemical properties of N-Boc-4-methoxybenzyl-glycine is crucial for its successful application.

| Property | Description | Implication in SPPS |

| Molecular Formula | C₁₅H₂₁NO₅ | - |

| Molecular Weight | 295.33 g/mol | Essential for accurate reagent calculation. |

| Nα-Protection | tert-butyloxycarbonyl (Boc) | Acid-labile; removed by moderate TFA concentrations (e.g., 50% TFA in DCM) in each cycle.[4] |

| N-Backbone Protection | 4-methoxybenzyl (Mob/PMB) | Acid-labile; stable to repeated Boc deprotection cycles but cleaved during the final strong acid cleavage (e.g., HF or TFMSA).[3][4] |

| Steric Hindrance | The N-methoxybenzyl group presents moderate steric bulk. | May require more potent coupling reagents or extended reaction times compared to standard amino acids to ensure high coupling efficiency.[1] |

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed for a standard Boc-SPPS workflow on a 0.1 to 0.5 mmol scale. The choice of resin (e.g., Merrifield, PAM) will determine the C-terminal functionality (acid or amide).[4]

General SPPS Workflow for N-Boc-4-methoxybenzyl-glycine Incorporation

Sources

Application Notes and Protocols: Efficient Cleavage of the 4-Methoxybenzyl (MOB) Group from Peptides Containing N-Boc-4-methoxybenzyl-glycine

Abstract

The 4-methoxybenzyl (MOB) group is a valuable acid-labile protecting group for the nitrogen atom of glycine in peptide synthesis, particularly in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its use in the form of N-Boc-4-methoxybenzyl-glycine offers significant advantages, including the prevention of side reactions like diketopiperazine formation.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient cleavage of the MOB group from peptides. It delves into the underlying chemical mechanisms, provides detailed, field-proven protocols, and offers troubleshooting guidance to ensure high-purity peptide synthesis.

Introduction: The Role and Rationale of the MOB Protecting Group

In the intricate process of peptide synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions.[2] The 4-methoxybenzyl (MOB) group, when attached to the nitrogen of glycine, serves as a robust protecting group that is stable under the basic conditions used for Fmoc deprotection, yet readily removable under acidic conditions.[1][3] This orthogonality is a cornerstone of modern peptide synthesis strategies.

The incorporation of N-Boc-4-methoxybenzyl-glycine into a peptide sequence offers several key benefits:

-

Prevention of Diketopiperazine Formation: The unprotected secondary amine of a dipeptide-resin, especially when proline or glycine are involved, is prone to intramolecular cyclization, leading to the formation of diketopiperazines.[1] The MOB group on the glycine nitrogen effectively blocks this side reaction until the final cleavage step.[1]

-

Compatibility with Fmoc and Boc Strategies: The MOB group's acid lability makes it compatible with both Fmoc and Boc-based synthesis strategies.[1][2]

-

Synthesis of Peptoids: N-substituted glycine oligomers, or peptoids, are an important class of peptide mimics. N-Boc-4-methoxybenzyl-glycine serves as a key building block in their synthesis.[1]

The successful synthesis of the target peptide hinges on the efficient and clean removal of the MOB group during the final cleavage and deprotection step. This is typically achieved using strong acids like trifluoroacetic acid (TFA).[1][4]

The Mechanism of Acid-Catalyzed MOB Cleavage

The cleavage of the 4-methoxybenzyl group is an acid-catalyzed process that proceeds through the formation of a stabilized carbocation. The electron-donating methoxy group on the benzyl ring plays a crucial role in facilitating this cleavage.

Caption: Mechanism of acid-catalyzed MOB group cleavage.

The process can be summarized in the following steps:

-

Protonation: The strong acid, typically TFA, protonates the oxygen atom of the methoxy group on the benzyl ring.[4][5]

-

Carbocation Formation: This protonation weakens the C-O bond, leading to its heterolytic cleavage. This generates the deprotected peptide and a resonance-stabilized 4-methoxybenzyl carbocation.[5]

-

Cation Trapping: The highly reactive 4-methoxybenzyl carbocation can potentially react with nucleophilic side chains of amino acids in the peptide, such as tryptophan, methionine, and tyrosine, leading to undesired side products.[6] To prevent this, "scavengers" are added to the cleavage cocktail to trap the carbocation.[5][6]

The Critical Role of Scavengers

Scavengers are nucleophilic compounds that are more reactive towards the generated carbocations than the sensitive amino acid residues within the peptide.[6] Their inclusion in the cleavage cocktail is paramount for obtaining a high-purity final product.

Commonly used scavengers and their primary targets include:

| Scavenger | Target Amino Acid Side Reactions | Typical Concentration in Cocktail |

| Triisopropylsilane (TIS) | General purpose cation scavenger, particularly effective for tryptophan.[7] | 2.5 - 5% |

| Water | Suppresses t-butylation of tryptophan. | 2.5 - 5% |

| Thioanisole | Protects methionine from alkylation and reduces methionine sulfoxide.[7] | 2 - 5% |

| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations and prevents reattachment of C-terminal Trp.[8] | 2.5% |

| Phenol | Scavenger for various cations.[9] | 2 - 5% |

The choice of scavenger cocktail should be tailored to the specific amino acid composition of the peptide being synthesized.

Experimental Protocols for MOB Cleavage

The following protocols provide detailed, step-by-step methodologies for the cleavage of the MOB group from peptides synthesized on a solid support.

Pre-Cleavage Preparation

-

Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed by treating the resin with a 20-50% solution of piperidine in DMF.[1]

-

Resin Washing: Thoroughly wash the peptide-resin to remove residual reagents. A typical washing sequence is:

-

Dimethylformamide (DMF) (5 times)

-

Dichloromethane (DCM) (3 times)

-

-

Resin Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour. It is crucial to remove all residual DMF as it can inhibit the cleavage reaction.[5]

Protocol 1: Standard TFA Cleavage Cocktail

This protocol is suitable for most peptides that do not contain highly sensitive residues.

Caption: Standard TFA cleavage workflow.

Reagents and Equipment:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Reaction vessel (e.g., a fritted syringe or a round-bottom flask)

-

Shaker or rotator

-

Centrifuge

Procedure:

-

Place the dry peptide-resin in a suitable reaction vessel.

-

Prepare the cleavage cocktail by carefully mixing TFA, TIS, and water in a 95:2.5:2.5 (v/v/v) ratio. A typical volume is 10 mL of cocktail per gram of resin.

-

Add the cleavage cocktail to the resin.

-

Shake the mixture at room temperature for 2-3 hours.[1]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage Cocktail for Peptides with Sensitive Residues

For peptides containing sensitive amino acids such as selenocysteine, a modified cocktail and reaction conditions can improve the yield and purity of the final product.

Reagents and Equipment:

-

Dry peptide-resin

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Thioanisole

-

Cold diethyl ether

-

Reaction vessel

-

Shaker with temperature control

-

Centrifuge

Procedure:

-

Place the dry peptide-resin in a reaction vessel.

-

Prepare the cleavage cocktail consisting of TFA/TES/thioanisole (96:2:2 v/v/v).[7][9]

-

Add the cocktail to the resin.

-

Incubate the mixture at 40°C for 4 hours with gentle shaking.[7][9]

-

Follow steps 5-11 from Protocol 1 for peptide filtration, precipitation, and drying.

Troubleshooting and Optimization

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Cleavage | - Insufficient reaction time or temperature.- Steric hindrance around the cleavage site. | - Extend the reaction time to 4-6 hours.- Increase the reaction temperature to 40°C.- Consider a stronger acid system if compatible with the peptide. |

| Presence of Side Products in HPLC/LC-MS | - Inadequate scavenging of carbocations. | - Tailor the scavenger cocktail to the peptide sequence. For peptides with Trp, ensure TIS is present. For Met, include thioanisole.[6][7][9] |

| Peptide Degradation | - Prolonged exposure to strong acid.[10] | - Minimize the cleavage time as much as possible while ensuring complete deprotection.- Ensure the peptide is promptly precipitated and the TFA is thoroughly removed. |

Conclusion

The cleavage of the 4-methoxybenzyl group from peptides containing N-Boc-4-methoxybenzyl-glycine is a critical final step in the synthesis of many target peptides. A thorough understanding of the underlying chemical mechanism, the judicious selection of scavenger cocktails, and adherence to optimized protocols are essential for achieving high yields and purity. The methodologies and troubleshooting guidance provided in these application notes are designed to empower researchers to successfully navigate this crucial deprotection step.

References

-

Potter, T. D., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(11), e3215. [Link]

-

Potter, T. D., et al. (2019). Facile removal of 4‐methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science. [Link]

-

Horita, K., et al. (1986). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Tetrahedron. [Link]

-

Iris Biotech. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Iris Biotech. [Link]

-

Reddy, B. V. S., et al. (2007). A convenient approach for the deprotection and scavenging of the PMB group using POCl3. Organic & Biomolecular Chemistry, 5(19), 3110-3112. [Link]

-

ResearchGate. (n.d.). Deprotection of Sec(Mob) using TFA/DTNP followed by thiolysis... ResearchGate. [Link]

-

Le, H. T., et al. (2012). Lability of N-alkylated peptides towards TFA cleavage. Journal of Peptide Science, 18(3), 165-170. [Link]

-

Hansen, J. E., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Journal of Peptide Science, 12(4), 257-264. [Link]

-

Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis, 11(6), 834–848. [Link]

-

Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Peptide Synthesis Protocols (pp. 17-27). Humana Press. [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

-

Fields, G. B., et al. (1997). Cleavage after tert-Butoxycarbonyl/Benzyl Synthesis. In Solid-Phase Peptide Synthesis (pp. 77-183). Academic Press. [Link]

-

ResearchGate. (n.d.). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. [Link]

-

The Peptide Synthesis Lab at the University of Florida. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. Buy N-(4-Methoxybenzyl)glycine | 20839-78-5 [smolecule.com]

- 4. peptidechemistry.org [peptidechemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 9. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lability of N-alkylated peptides towards TFA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for N-Boc-4-methoxybenzyl-glycine in Automated Peptide Synthesis

Introduction: Overcoming Glycine-Related Challenges in SPPS

The incorporation of glycine residues into peptide sequences, while seemingly straightforward, presents unique challenges in automated Solid-Phase Peptide Synthesis (SPPS). The absence of a side chain makes the peptide backbone exceptionally flexible around glycine, and the unhindered nature of the N-terminal amine, once deprotected, can lead to significant side reactions. The most prominent of these is the formation of diketopiperazines, particularly when glycine is the second or third residue in a sequence.[1] This intramolecular cyclization results in chain termination and significantly reduces the yield of the desired peptide. Furthermore, sequences rich in glycine can be prone to aggregation due to strong inter-chain hydrogen bonding, which hinders solvent and reagent access, leading to incomplete couplings and deletions.

To circumvent these issues, chemists have turned to N-alkylated glycine derivatives. N-Boc-4-methoxybenzyl-glycine stands out as a highly effective building block for these purposes. By temporarily protecting the backbone amide nitrogen with a 4-methoxybenzyl (Mob) group, this reagent sterically prevents intramolecular side reactions.[1] The Mob group is stable under the standard basic conditions used for Fmoc deprotection but is readily cleaved during the final acidolytic cleavage step (e.g., with trifluoroacetic acid), making it fully compatible with routine Fmoc-based SPPS strategies.[1]

This guide provides a comprehensive overview, detailed protocols, and field-proven insights for the successful application of N-Boc-4-methoxybenzyl-glycine in automated peptide synthesizers.

Principle of Action and Key Advantages

The strategic utility of N-Boc-4-methoxybenzyl-glycine is rooted in the orthogonal nature of its protecting groups. The N-terminal Boc group is used for solution-phase synthesis of the monomer itself, but for incorporation into an Fmoc-SPPS workflow, the commercially available Fmoc-N-(4-methoxybenzyl)-glycine would be used, or the N-Boc-4-methoxybenzyl-glycine is used in a Boc-SPPS strategy. For clarity in this guide, we will focus on the role of the N-linked 4-methoxybenzyl (Mob) group within a standard Fmoc-SPPS workflow , assuming the use of its corresponding Fmoc-protected version. The Mob group acts as a temporary backbone protecting group.

Caption: Mechanism of diketopiperazine prevention using N-Mob-Glycine.

Core Advantages:

-

Prevention of Diketopiperazine Formation: The bulky Mob group on the amide nitrogen sterically hinders the nucleophilic attack required for intramolecular cyclization, thereby preventing premature cleavage and termination of the peptide chain.[1]

-

Reduced Aggregation: The presence of the Mob group disrupts the regular hydrogen-bonding patterns between peptide chains that lead to aggregation.[1] This improves the solvation of the growing peptide-resin complex, ensuring efficient access for reagents and solvents, which is critical for synthesizing long or hydrophobic peptides.[1]

-

High Coupling Efficiency: Despite its bulk, the Mob group does not significantly impede coupling reactions. With standard modern coupling reagents, coupling efficiencies greater than 99% are routinely achieved.[1]

-

Orthogonality with Fmoc Chemistry: The Mob group is completely stable to the piperidine solutions used for Fmoc deprotection. It is efficiently removed only during the final, strongly acidic cleavage step.[1]

Comparative Data: Standard Glycine vs. N-Mob-Protected Glycine

| Parameter | Standard Fmoc-Gly-OH | Fmoc-N-(4-methoxybenzyl)-glycine | Rationale & Causality |

| Diketopiperazine Risk | High (Sequence Dependent) | Negligible | The Mob group sterically blocks the amide nitrogen, preventing the back-biting cyclization reaction.[1] |

| Aggregation Tendency | Moderate to High | Low to Moderate | The bulky Mob group disrupts inter-chain hydrogen bonds, improving peptide solvation on the resin.[1] |

| Coupling Conditions | Standard | Standard (Potentially extended time) | While coupling is efficient, the steric bulk may necessitate slightly longer reaction times or the use of high-efficiency coupling reagents like HATU or HCTU to ensure completion. |

| Crude Peptide Purity | Variable | Potentially Higher | By minimizing major side reactions like diketopiperazine formation and deletions from aggregation, the resulting crude product is often cleaner.[1] |

| Final Deprotection | N/A | Requires strong acid (TFA) | The Mob group is an acid-labile protecting group and is removed simultaneously with side-chain protecting groups during final cleavage.[1] |

Detailed Protocol for Automated Synthesis (Fmoc-SPPS)

This protocol outlines the incorporation of Fmoc-N-(4-methoxybenzyl)-glycine into a peptide sequence using a standard automated peptide synthesizer.

Reagents and Materials

-

Resin: Pre-loaded Wang or Rink Amide resin appropriate for the desired C-terminus.

-

Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Trt, Boc, tBu).

-

Protected Glycine: Fmoc-N-(4-methoxybenzyl)-glycine.

-

Solvents: High-purity Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA).

-

Deprotection Solution: 20% Piperidine in DMF (v/v).

-

Coupling Reagents:

-

Activator: HBTU, HATU, or HCTU (0.5 M in DMF).

-

Base: N,N-Diisopropylethylamine (DIEA) (2 M in NMP or DMF).

-

-

Washing Solvents: DMF, DCM.

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized Water. WARNING: TFA is highly corrosive and must be handled in a certified fume hood with appropriate personal protective equipment (PPE).

-

Precipitation: Cold Diethyl Ether.

Automated Synthesizer Workflow

The following steps should be programmed into the synthesis cycle.

Caption: Automated synthesis cycle for incorporating N-Mob-Glycine.

Step-by-Step Methodology:

-

Resin Swelling: Transfer the peptide-resin to the reaction vessel. Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the swelling solvent.

-

Add the deprotection solution (20% piperidine in DMF) and react for 5 minutes.

-

Drain and repeat the deprotection treatment for an additional 15 minutes. This two-step process ensures complete Fmoc removal.

-

Drain the deprotection solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine, which would otherwise neutralize the subsequent coupling reagents.

-

Coupling of Fmoc-N-(4-methoxybenzyl)-glycine:

-

In a separate pre-activation vessel or directly in the reaction vessel, combine the reagents in the following order:

-

Fmoc-N-(4-methoxybenzyl)-glycine (4 eq. relative to resin loading)

-

Activator (e.g., HATU) (3.95 eq.)

-

Activation Base (DIEA) (8 eq.)

-

-

Allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 45-90 minutes. An extended coupling time is recommended to ensure maximum efficiency against the steric hindrance of the Mob group.

-

-

Post-Coupling Wash: Wash the resin with DMF (3-5 cycles) followed by DCM (2-3 cycles) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for all subsequent amino acids in the sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (Step 2).

-

Final Wash and Drying: Wash the completed peptide-resin with DMF (3x), IPA (3x), and DCM (3x). Dry the resin under a high vacuum for at least 2 hours.

Final Cleavage and Deprotection

This procedure simultaneously cleaves the peptide from the resin and removes the Mob group along with all other acid-labile side-chain protecting groups.

-

Preparation: Place the dry peptide-resin (e.g., 100 mg) in a 10 mL reaction vessel.

-

Add Cleavage Cocktail: In a fume hood, add the cleavage cocktail (TFA/TIS/Water; 95:2.5:2.5) to the resin (approx. 2-3 mL for 100 mg resin).

-